8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloro-substituted azetidine ring fused to a quinazolinone moiety, which is further spiro-fused to a cyclopentane ring. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Spirocyclization: This step involves the formation of the spirocyclic structure, often through intramolecular cyclization reactions.
Quinazolinone Formation: This can be achieved through condensation reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield reduced forms of the azetidine ring.
Scientific Research Applications
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8’-Bromo-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
- 8’-Fluoro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
- 8’-Methyl-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
Uniqueness
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The spirocyclic structure also adds to its uniqueness, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19Cl2N3O2 |
---|---|
Molecular Weight |
344.2 g/mol |
IUPAC Name |
5-(azetidin-3-yloxy)-8-chlorospiro[1,3-dihydroquinazoline-4,1'-cyclopentane]-2-one;hydrochloride |
InChI |
InChI=1S/C15H18ClN3O2.ClH/c16-10-3-4-11(21-9-7-17-8-9)12-13(10)18-14(20)19-15(12)5-1-2-6-15;/h3-4,9,17H,1-2,5-8H2,(H2,18,19,20);1H |
InChI Key |
QLSXQDHRPQYJFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CNC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.